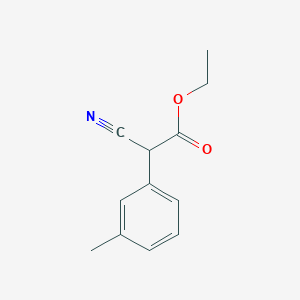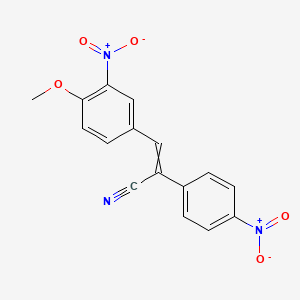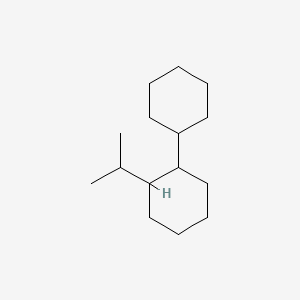
Ethyl 2-cyano-2-(3-methylphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-2-(3-methylphenyl)acetate is an organic compound that contains a cyano group, an ester group, and a substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-(3-methylphenyl)acetate can be synthesized through the reaction of ethyl cyanoacetate with 3-methylbenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-cyano-2-(3-methylphenyl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation reactions: The ester group can undergo condensation reactions with aldehydes or ketones to form β-keto esters or β-diketones.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium ethoxide.
Condensation reactions: Reagents such as aldehydes, ketones, and bases like piperidine are used.
Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of this compound.
Condensation reactions: β-keto esters or β-diketones.
Hydrolysis: Corresponding carboxylic acids.
科学的研究の応用
Ethyl 2-cyano-2-(3-methylphenyl)acetate has several applications in scientific research:
Organic synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal chemistry: The compound is used in the development of potential therapeutic agents due to its ability to form biologically active molecules.
Material science: It is utilized in the synthesis of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of ethyl 2-cyano-2-(3-methylphenyl)acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the ester group and the phenyl ring. This allows the compound to undergo nucleophilic substitution, condensation, and hydrolysis reactions, leading to the formation of diverse products.
類似化合物との比較
Ethyl 2-cyano-2-(3-methylphenyl)acetate can be compared with similar compounds such as:
Ethyl cyanoacetate: Lacks the substituted phenyl group, making it less versatile in certain synthetic applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its reactivity and physical properties.
2-Cyano-2-(3-methylphenyl)acetic acid: The carboxylic acid derivative, which has different reactivity and applications compared to the ester.
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
CAS番号 |
64262-38-0 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
ethyl 2-cyano-2-(3-methylphenyl)acetate |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11(8-13)10-6-4-5-9(2)7-10/h4-7,11H,3H2,1-2H3 |
InChIキー |
OZDOHNGJQMZVKU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C#N)C1=CC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride](/img/structure/B14004404.png)
![1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane](/img/structure/B14004412.png)

![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)



![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)





![n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide](/img/structure/B14004465.png)
